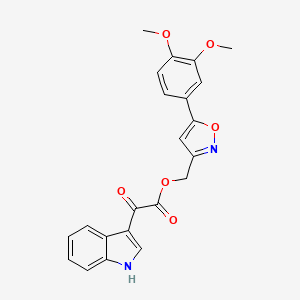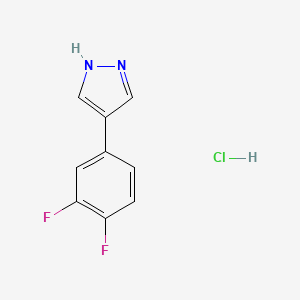
4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride, also known as DFP-10825, is a novel small molecule inhibitor that has gained attention in the field of cancer research due to its potential therapeutic effects. This compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, making it a promising candidate for further investigation.
Mécanisme D'action
4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride exerts its anti-cancer effects by inhibiting the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, survival, and apoptosis. By inhibiting CK2, 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects
4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride has been shown to have minimal toxicity in normal cells and tissues, indicating its potential as a safe and effective anti-cancer agent. In addition, 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride has been found to have anti-inflammatory and anti-angiogenic effects, which may contribute to its anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride is its high potency and selectivity for CK2 inhibition, which makes it a valuable tool for studying the role of CK2 in cancer and other diseases. However, the hydrophobic nature of 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride may limit its bioavailability and efficacy in vivo, and further optimization of its pharmacokinetic properties may be required for clinical translation.
Orientations Futures
Future research on 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride could focus on the following areas:
1. Development of more potent and selective CK2 inhibitors based on the structure of 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride.
2. Investigation of the molecular mechanisms underlying the anti-inflammatory and anti-angiogenic effects of 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride.
3. Evaluation of the efficacy of 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride in animal models of cancer and other diseases.
4. Identification of biomarkers that can predict the response to 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride treatment.
5. Exploration of the potential of 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride as a combination therapy with other anti-cancer agents.
In conclusion, 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride is a promising small molecule inhibitor with potent anti-cancer activity and minimal toxicity in normal cells. Further research on this compound could lead to the development of new and effective therapies for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride involves the reaction of 3,4-difluorophenylhydrazine with 2,3-dichloroquinoxaline in the presence of sodium carbonate and copper powder. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt of 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride. The synthesis method has been optimized to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride has been extensively studied for its anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. It has been shown to induce apoptosis and inhibit cell proliferation, migration, and invasion. In addition, 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
4-(3,4-difluorophenyl)-1H-pyrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2.ClH/c10-8-2-1-6(3-9(8)11)7-4-12-13-5-7;/h1-5H,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVHKTYXUQHXRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNN=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

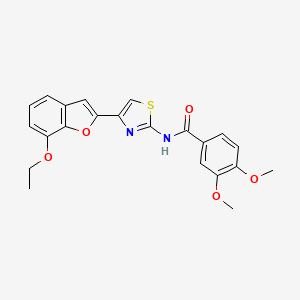
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(pyridin-4-yl)methanone](/img/structure/B2758853.png)
![1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one](/img/structure/B2758854.png)
![2-[3-(benzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2758855.png)
![(2-ethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2758856.png)
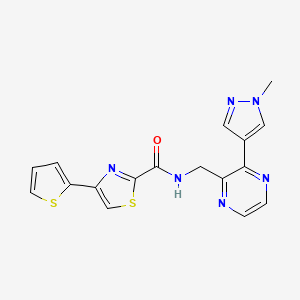
![N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2758862.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2758864.png)
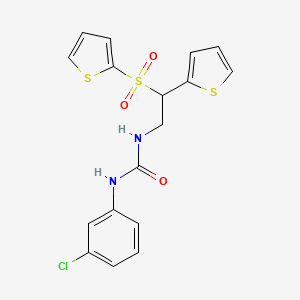
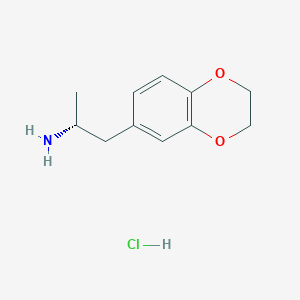
![2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclohexylethanol](/img/structure/B2758868.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2758872.png)
